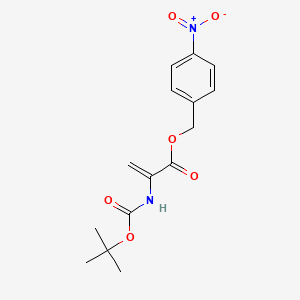

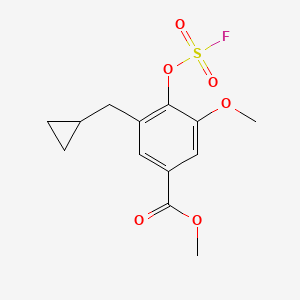

![molecular formula C13H8N2O2S B2777353 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde CAS No. 852297-26-8](/img/structure/B2777353.png)

2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines usually involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In some cases, the reaction of thiophene derivatives with isocyanates has been used .Scientific Research Applications

- Researchers have synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer potential. Notably, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .

- Thieno[3,2-d]pyrimidin-4-amines have been explored as potential tools to probe the mycobacterial oxidative phosphorylation pathway. These compounds could aid in understanding energy metabolism in Mycobacterium tuberculosis .

- Cyt-bd is an attractive drug target in M. tuberculosis . Thieno[3,2-d]pyrimidin-4-amines have been investigated for their potential to inhibit Cyt-bd, which plays a crucial role in mycobacterial energy production .

- PDE10A is a therapeutic target for neurodegenerative disorders. Researchers have explored thieno[2,3-d]pyrimidin-4(3H)-ones as potential PDE10A inhibitors with minimal side effects .

- A versatile synthetic method allowed the preparation of various 2-R3,R4-amino-5-R1-6-R2-thieno[2,3-d]pyrimidin-4(3H)-ones. This method provides access to a range of thienopyrimidine derivatives .

Anticancer Activity

Mycobacterial Research

Targeting Cytochrome bd Oxidase (Cyt-bd)

Phosphodiesterase10A (PDE10A) Inhibition

Synthetic Methodology

Antiviral Properties

Mechanism of Action

Target of Action

The primary target of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . This disruption in energy metabolism leads to ATP depletion, which is detrimental to the survival of the bacteria .

Pharmacokinetics

Its activity against different strains of mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in these organisms .

Result of Action

The result of the action of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is the death of Mycobacterium tuberculosis due to ATP depletion . The compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .

Action Environment

The action of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde can be influenced by the environment within the host organism. For example, the compound was less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

properties

IUPAC Name |

2-thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-7-9-3-1-2-4-11(9)17-12-10-5-6-18-13(10)15-8-14-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPTCKPTLFUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)

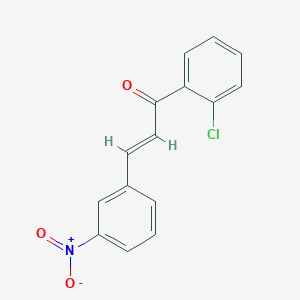

![(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2777284.png)

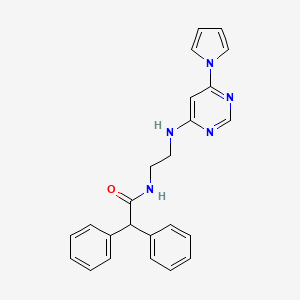

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)

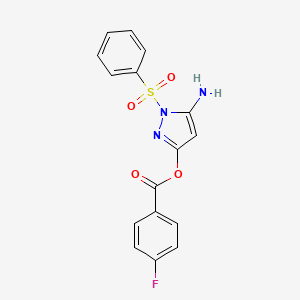

![4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)

![1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2777293.png)